4-Butoxy-3-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

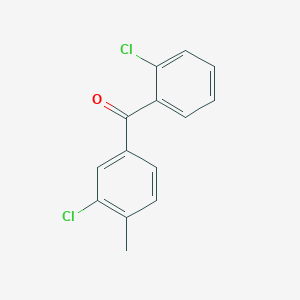

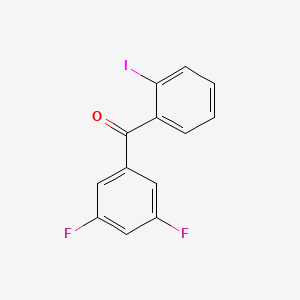

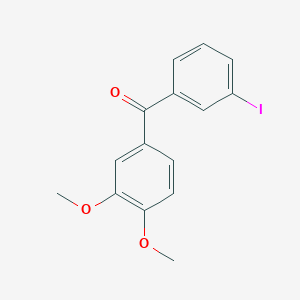

4-Butoxy-3-methylbenzaldehyde is a chemical compound with the molecular formula C12H16O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-Butoxy-3-methylbenzaldehyde can be represented by the linear formula C12H16O3 . The molecular weight of this compound is 208.26 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Butoxy-3-methylbenzaldehyde include a density of 1.0±0.1 g/cm3, boiling point of 319.9±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 56.1±3.0 kJ/mol, flash point of 138.3±8.8 °C, index of refraction of 1.519, molar refractivity of 60.3±0.3 cm3, and a molar volume of 198.6±3.0 cm3 .Aplicaciones Científicas De Investigación

Photochemical Conversion in Organic Chemistry

4-Butoxy-3-methylbenzaldehyde and similar compounds have been studied for their role in photochemical conversions. Charlton and Koh (1988) investigated the impact of substituents like 4-oxy on the photochemical formation of o-quinodimethanes (o-QDMs) from 2-methylbenzaldehydes. They found that certain substituents can prevent or facilitate the formation of o-QDMs, highlighting the significance of structural variation in photochemical processes (Charlton & Koh, 1988).

Catalytic Applications

In another study, Wu et al. (2016) demonstrated the use of copper-catalyzed oxidation for converting benzyl alcohols to aromatic aldehydes in water at room temperature. This method, producing compounds like 4-methylbenzaldehyde, showcases the potential for environmentally friendly and efficient catalysis in organic synthesis (Wu et al., 2016).

Fluorescent Sensing

Saha et al. (2011) developed a compound, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, that acts as a selective fluorescent pH sensor. This research opens avenues for using similar compounds in biological sensing and imaging (Saha et al., 2011).

Antibacterial Applications

Hapsari et al. (2018) synthesized 4-hydroxy-3-methylchalcone from 4-hydroxy-3-methylbenzaldehyde and tested its antibacterial activity. This study suggests the potential of derivatives of 4-Butoxy-3-methylbenzaldehyde in developing new antibacterial agents (Hapsari et al., 2018).

Polymerization Catalysts

Matilainen et al. (1996) explored the use of complexes derived from 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde in olefin polymerization. These complexes show promise in the field of polymer chemistry, particularly in the production of high molecular weight polyethylene (Matilainen et al., 1996).

Liquid Crystal Research

Iftime et al. (2019) synthesized asymmetric azomethine-azobenzene intermediates using 4-butoxybenzaldehyde. These compounds exhibited liquid crystalline properties, contributing to the understanding of materials science in the context of liquid crystals (Iftime et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is classified as a flammable liquid (Category 4), has acute toxicity through inhalation (Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), may damage fertility or the unborn child (Category 1B), and is toxic to aquatic life with long lasting effects .

Propiedades

IUPAC Name |

4-butoxy-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-11(9-13)8-10(12)2/h5-6,8-9H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWMOBLBJZTDBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613834 |

Source

|

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3-methylbenzaldehyde | |

CAS RN |

820236-97-3 |

Source

|

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820236-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.